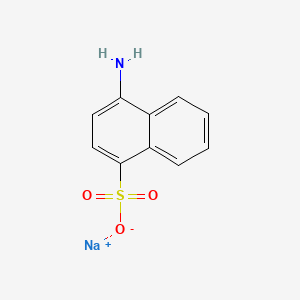

1-Naphthalenesulfonic acid, 4-amino-, sodium salt, hydrate (1:1:?)

Description

Properties

CAS No. |

123333-48-2 |

|---|---|

Molecular Formula |

C10H11NNaO4S |

Molecular Weight |

264.26 g/mol |

IUPAC Name |

sodium;4-aminonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H9NO3S.Na.H2O/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;;/h1-6H,11H2,(H,12,13,14);;1H2 |

InChI Key |

FSHCRILHPXIUET-UHFFFAOYSA-N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic substitution, where sodium bisulfite (NaHSO₃) acts as both a reducing agent and sulfonating agent. The overall equation is:

α-Nitronaphthalene undergoes reduction to 1-naphthylamine, which is immediately sulfonated at the 4-position due to the directing effects of the amino group.

Procedural Details

A representative protocol from Kline (1938) involves:

-

Refluxing α-nitronaphthalene (11.4 g) with aqueous NaHSO₃ (5.2 M, 67.3 mL) at 100°C for 4.5 hours under vigorous stirring.

-

Distilling 25% of the reaction volume to remove unreacted nitronaphthalene and naphthalene byproducts.

-

Acidifying the residue with HCl to precipitate naphthionic acid, which is filtered, washed, and neutralized with NaOH to yield sodium naphthionate.

Key Data:

Yield Limitations and Byproducts

The low yield stems from competing formation of sodium aminodisulfonate (66% in some cases), a non-acid-hydrolyzable byproduct. Optimizing mixing efficiency and using freshly prepared NaHSO₃ can marginally improve yields to 25–30%.

Direct Sulfonation of 1-Naphthylamine

Industrial-scale production favors direct sulfonation of 1-naphthylamine using concentrated sulfuric acid or oleum. This method, detailed in US Patent 4,836,959, achieves higher yields (70–80%) but requires stringent temperature control.

Two-Stage Sulfonation Process

The patent outlines a two-stage approach:

-

Monosulfonation : 1-Naphthylamine reacts with 85–100% H₂SO₄ at 60–140°C to form naphthionic acid.

-

Disulfonation : The crude mixture is treated with oleum (65% SO₃) at 50–100°C to introduce a second sulfonic group, though this step is omitted for sodium naphthionate synthesis.

Reaction Conditions:

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Temperature | 60–140°C | 50–100°C |

| Sulfonating Agent | H₂SO₄ (85–100%) | Oleum (65% SO₃) |

| Molar Ratio (Agent:Amine) | 1:1 | 1.25–2.5:1 |

Industrial Protocol and Workup

A scaled-up procedure involves:

-

Dissolving 245 g sodium naphthionate in 600 g anhydrous H₂SO₄ with 101.2 g triethylamine .

-

Adding 248 g oleum dropwise at 50–100°C, followed by hydrolysis in water at 155°C for 4 hours.

-

Neutralizing with NaOH to pH 7–8, precipitating sodium naphthionate with >95% purity.

Yield Comparison:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Piria Reaction | 20–30 | 80–85 |

| Direct Sulfonation | 70–80 | 95–98 |

Chemical Reactions Analysis

Types of Reactions: Sodium naphthionate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinone derivatives.

Reduction: It can be reduced to form naphthylamine derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Electrophiles: Halogens or sulfonyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthylamine derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Industrial Applications

- Textile Industry : Sodium naphthionate serves as a reducing agent in dyeing processes, enhancing the fixation of dyes onto fabrics. Its ability to reduce hazardous chemicals aligns with sustainable practices in textile manufacturing .

- Analytical Chemistry : The compound is utilized as a reagent for determining various metal ions, showcasing its importance in analytical applications .

- Organic Synthesis : Sodium naphthionate is crucial in synthesizing organic compounds, including pharmaceuticals and agrochemicals, due to its role in facilitating essential chemical reactions .

Scientific Research Applications

Sodium naphthionate is employed in several research contexts:

- Biochemical Assays : It acts as a reagent in various biochemical assays and staining techniques, aiding in the visualization of biological samples.

- Hydrogeological Studies : The compound is used as a tracer in hydrogeological studies, allowing researchers to track solute transport and understand groundwater dynamics .

- Environmental Monitoring : Sodium naphthionate has been used in environmental studies to monitor contamination levels and assess the efficacy of remediation strategies .

Case Study 1: Tracer Studies in Groundwater

In a long-term experiment conducted over two months, sodium naphthionate was utilized alongside isotopes to identify and quantify water balance components in small water bodies. The results provided insights into interflow and surface-groundwater interactions, demonstrating the compound's effectiveness as a tracer in hydrological research .

Case Study 2: Fluorescent Tracers in Contaminant Transport

Research involving sodium naphthionate as a fluorescent tracer highlighted its utility in mapping subsurface contaminant transport. The compound's fluorescence properties enabled high-resolution monitoring of groundwater flow paths, contributing valuable data for environmental management efforts .

Mechanism of Action

The mechanism of action of sodium naphthionate involves its interaction with various molecular targets and pathways:

Molecular Targets: It primarily targets sulfonic acid groups in biological systems.

Pathways Involved: It participates in redox reactions, where it can act as both an oxidizing and reducing agent, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorescent Tracers

Sodium naphthionate is part of a broader class of fluorescent dyes used in hydrological tracing. Key comparisons include:

| Compound | Key Features | Detection Limit | Adsorption Tendency | Environmental Impact |

|---|---|---|---|---|

| Sodium Naphthionate | Non-adsorptive, colorless fluorescence, stable in UV light | 0.1 μg/L | Low | Biodegradable, low toxicity |

| Uranine (Fluorescein) | High solubility, green fluorescence | <0.01 μg/L | Moderate | Low toxicity, biodegradable |

| Eosin | Red fluorescence, sensitive to UV degradation | 0.5 μg/L | High | Moderate persistence |

| Rhodamine WT | High photostability, orange-red fluorescence | 0.05 μg/L | Low | Persistent in anaerobic zones |

Sodium naphthionate is preferred in karst systems due to its resistance to adsorption on carbonate rocks, unlike Eosin, which exhibits significant adsorption and degradation under sunlight . Uranine, while more sensitive, is less stable in alkaline conditions .

Structurally Related Sulfonated Aromatic Compounds

Sodium naphthionate shares structural similarities with other sulfonated sodium salts but differs in functional groups and applications:

| Compound | Molecular Formula | Functional Groups | Key Applications |

|---|---|---|---|

| Sodium Naphthionate | C₁₀H₈NNaO₃S | -NH₂, -SO₃⁻ | Hydrological tracing, dye intermediates |

| Sodium Naphthalene-2-sulphonate | C₁₀H₇NaO₃S | -SO₃⁻ (2-position) | Surfactant, dispersant in textiles |

| Sodium Metanilate | C₆H₅NNaO₃S | -NH₂, -SO₃⁻ (meta position) | Dye synthesis, pH indicator |

| 2,4-Diaminobenzenesulfonic Acid Sodium Salt | C₆H₆N₂NaO₃S | Two -NH₂ groups, -SO₃⁻ | Pharmaceuticals, corrosion inhibitors |

Sodium naphthalene-2-sulphonate lacks the amino group, reducing its utility in reactions requiring nucleophilic sites, while sodium metanilate’s smaller aromatic ring limits its fluorescence efficiency .

Environmental and Health Profiles

Compared to hazardous aromatic amines (e.g., benzidine, naphthylamines), sodium naphthionate exhibits lower carcinogenic risk. However, occupational exposure in dye manufacturing has been linked to bladder tumors, similar to benzidine derivatives .

Biological Activity

Sodium naphthionate is a sodium salt of naphthionic acid, primarily recognized for its applications in various fields, including dyeing, biochemistry, and environmental studies. This article delves into the biological activity of sodium naphthionate, exploring its mechanisms of action, therapeutic potentials, and implications in environmental science.

Sodium naphthionate has the chemical formula and is characterized by its solubility in water and various organic solvents. Its structure allows it to interact with biological systems effectively, making it a compound of interest in pharmacological and environmental research.

Mechanisms of Biological Activity

Sodium naphthionate exhibits several biological activities that can be categorized as follows:

- Antioxidant Activity : Sodium naphthionate has demonstrated the ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. Research indicates that it may enhance the antioxidant defense mechanisms in cells, potentially offering protective effects against oxidative damage .

- Antimicrobial Properties : Studies have shown that sodium naphthionate possesses antimicrobial activity against various pathogens. It disrupts microbial cell membranes and inhibits growth, making it a candidate for use in antimicrobial formulations .

- Environmental Tracer : In hydrological studies, sodium naphthionate is utilized as a fluorescent tracer to study contaminant transport in groundwater. Its non-toxic nature allows for safe application in environmental monitoring .

1. Antioxidant Effects on Cellular Models

A study explored the effects of sodium naphthionate on oxidative stress in human cell lines. The results indicated that treatment with sodium naphthionate significantly reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. The IC50 value for ROS inhibition was found to be 25 µg/mL .

2. Antimicrobial Efficacy

In a laboratory setting, sodium naphthionate was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacteria, indicating its potential as an antimicrobial agent .

3. Environmental Monitoring

Sodium naphthionate has been employed in various field studies as a tracer for understanding contaminant transport dynamics in aquifers. Its use has provided insights into flow patterns and the efficacy of remediation strategies at contaminated sites .

Research Findings

Recent research highlights several key findings regarding the biological activity of sodium naphthionate:

- Cytotoxicity : While sodium naphthionate shows promise as an antioxidant and antimicrobial agent, its cytotoxic effects were evaluated in different cell lines. It exhibited low cytotoxicity with an IC50 value exceeding 200 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .

- Mechanism of Action : The mechanism by which sodium naphthionate exerts its effects appears to involve modulation of cellular signaling pathways related to inflammation and apoptosis. This was evidenced by changes in cytokine production following treatment in macrophage models .

Data Summary

| Biological Activity | IC50 / MIC Values | Notes |

|---|---|---|

| Antioxidant Activity | 25 µg/mL | Reduces ROS levels in human cell lines |

| Antimicrobial Activity | 100 µg/mL (MIC) | Effective against S. aureus and E. coli |

| Cytotoxicity | >200 µg/mL | Low cytotoxicity across various cell lines |

Q & A

Q. What are the standard analytical methods for quantifying free sulfur impurities in sodium naphthionate?

Sodium naphthionate may contain free sulfur as a byproduct, which can interfere with its performance in tracer studies. A validated thin-layer chromatography (TLC) method involves:

- Dissolving 4 g of sodium naphthionate in 300 mL water, adding 30 mL toluene for extraction.

- Evaporating the extract to 1 mL and applying 5 µL aliquots to TLC plates.

- Detecting sulfur using iodine-azide reagent, which reacts with sulfur to form visible spots .

- Calibrating with known sulfur standards to quantify impurities.

Q. How is sodium naphthionate synthesized and characterized for purity in hydrological tracer studies?

Synthesis typically involves sulfonation of α-naphthylamine followed by neutralization with sodium hydroxide. Characterization requires:

- Purity verification : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.

- Structural confirmation : Fourier-transform infrared spectroscopy (FTIR) for sulfonate (-SO₃⁻) and amine (-NH₂) functional groups.

- Quantification of residual solvents : Gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. What experimental design considerations are critical for using sodium naphthionate as a long-term hydrological tracer in karst systems?

Key factors include:

- Injection parameters : Mass (e.g., 100 g) and concentration calibrated to aquifer volume to avoid detection limits (e.g., <0.1 µg/L) .

- Sampling frequency : High-resolution field fluorometers (5-minute intervals) to capture breakthrough curve (BTC) peaks and tailing effects .

- Hydrological conditions : Accounting for transient flow (e.g., rainfall events) that may dilute tracer concentrations below detection .

- Control experiments : Co-injection with non-reactive tracers (e.g., uranine) to distinguish adsorption/retention effects .

Q. How can contradictory tracer recovery rates (e.g., 0.03% vs. undetectable levels) be resolved in sodium naphthionate studies?

Contradictions often arise from heterogeneous aquifer structures. Mitigation strategies:

- Multi-scale modeling : Combine advection-dispersion models (ADM) with geological logs to identify blocked conduits or low-permeability zones .

- Dilution correction : Use isotopic tracers (e.g., δ¹⁸O) to quantify dilution effects in large aquifers .

- Supplementary methods : Deploy single-borehole dilution tests (SBDTs) to map localized flow paths undetected by surface monitoring .

Q. What methodologies are recommended for analyzing sodium naphthionate breakthrough curves (BTCs) in complex karst systems?

BTC analysis requires:

- Peak deconvolution : Separate overlapping BTC peaks (e.g., using derivative spectroscopy) to identify distinct flow pathways .

- Parameter estimation : Calculate longitudinal dispersivity (e.g., 1,970 m²/h for sodium naphthionate in Swabian Alb limestone) using the Kreft-Zuber equation .

- Statistical validation : Compare field fluorometer data with laboratory HPLC results to address instrument drift or matrix interference .

Methodological Best Practices

- Contamination avoidance : Store sodium naphthionate in amber glassware to prevent photodegradation .

- Ethical compliance : Adhere to environmental safety guidelines (e.g., OECD 306) for field injections to minimize ecological impact .

- Data transparency : Report negative results (e.g., undetectable tracer levels) with contextual hydrogeological data to aid meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.